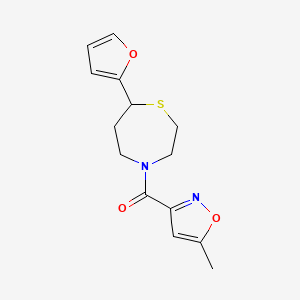

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-9-11(15-19-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMJBAFOXKPQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone likely involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Construction of the Thiazepane Ring: This can be achieved by reacting a suitable amine with a thioester or similar compound under controlled conditions.

Synthesis of the Isoxazole Ring: The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkenes.

Coupling Reactions: The final step would involve coupling the three rings together using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as chromatography to purify the final product.

Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone may undergo various chemical reactions, including:

Oxidation: The furan and thiazepane rings could be susceptible to oxidation under certain conditions.

Reduction: The compound might be reduced using hydrogenation or other reducing agents.

Substitution: Functional groups on the rings could be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring, a thiazepane ring, and an isoxazole ring. These structural elements contribute to its potential biological activities, including anticancer and antimicrobial properties.

Anticancer Applications

Research indicates that derivatives of thiazepane compounds exhibit significant anticancer properties. For instance:

- Study on U937 Cell Line : In laboratory tests, this compound was evaluated against the U937 human histocytic lymphoma cell line. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values similar to established chemotherapeutic agents. This suggests that further investigation into its structure-activity relationship could yield more potent derivatives.

- Mechanism Insights : The compound's structural characteristics suggest potential interactions with molecular targets involved in cancer progression, leading to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also shows promise in the field of antimicrobial research:

- Inhibition Studies : Preliminary studies have demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. These findings indicate potential applications in treating infections caused by resistant strains.

- Mechanisms of Action : The antimicrobial effects may be attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes essential for microbial survival.

Mechanism of Action

The mechanism by which (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function in biological systems.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related methanone derivatives and heterocyclic systems described in the literature.

Substituent Effects on Methanone Derivatives

- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone . Key Differences:

- Replaces the thiazepane-furan system with a pyrazole-thiophene scaffold.

- The cyano (-CN) and amino (-NH₂) groups in 7a may increase polarity, improving aqueous solubility relative to the target compound’s methylisoxazole group.

- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone . Key Differences:

- Incorporates an ester (-COOEt) group on the thiophene ring, which could influence hydrolysis kinetics compared to the target compound’s stable methanone linkage.

- The ethyl carboxylate may enhance bioavailability by modulating lipophilicity.

Heterocyclic Core Variations

- Thiazole Derivatives (e.g., compounds k, l, m in –5) :

- Structural Features :

- Thiazole rings (five-membered, with nitrogen and sulfur) replace the thiazepane or isoxazole systems.

- Ureido (-NHCONH-) and carbamate (-OCONH-) linkages are common, unlike the methanone bridge in the target compound. Functional Implications:

- Thiazole’s sulfur atom may confer stronger π-π stacking interactions in biological targets compared to isoxazole’s oxygen.

Data Table: Structural and Functional Comparison

Biological Activity

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound notable for its unique structural features, which include a furan ring, a thiazepane ring, and an isoxazole ring. This combination suggests potential for various biological activities, making it a subject of interest in pharmaceutical research.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | [7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methylisoxazol-3-yl)methanone |

| Molecular Formula | C14H16N2O3S |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 1795451-03-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Cyclization reactions starting from suitable precursors.

- Construction of the Thiazepane Ring : Reaction of an amine with a thioester under controlled conditions.

- Synthesis of the Isoxazole Ring : Cycloaddition reactions involving nitrile oxides and alkenes.

- Coupling Reactions : Final assembly of the three rings using appropriate reagents and catalysts.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor functions, potentially influencing neurotransmitter systems.

- Cell Signaling Pathways : The compound may affect intracellular signaling pathways, leading to various physiological effects.

Pharmacological Studies

Recent studies have explored the biological activity of related compounds with similar structural motifs. For instance, compounds featuring furan and isoxazole rings have been shown to exhibit neuroprotective effects and modulate neurotransmitter release in animal models .

In vitro studies on related thiazepane derivatives have demonstrated their potential as anti-inflammatory agents and their ability to cross the blood-brain barrier, enhancing their therapeutic applications in central nervous system disorders .

Case Studies

- Neuroprotective Effects : A study on a structurally similar compound showed significant neuroprotective effects in rat models of neurodegeneration, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Activity : Research indicated that thiazepane derivatives can inhibit pro-inflammatory cytokines in vitro, highlighting potential applications in treating inflammatory diseases .

Comparative Analysis

The uniqueness of this compound compared to similar compounds lies in its structural complexity. The combination of three distinct rings may confer enhanced biological activity compared to simpler analogs.

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (7-(Furan-2-yl)-1,4-thiazepan-4-yl) | Furan + Thiazepane + Isoxazole | Potential neuroprotective |

| (7-(Furan-2-yl)methanone | Furan | Moderate anti-inflammatory |

| (5-Methylisoxazol-3-yl)methanone | Isoxazole | Limited neuroactivity |

Q & A

What advanced synthetic strategies are recommended to optimize the yield and purity of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone, considering its structural complexity?

Answer:

The synthesis of this compound requires multi-step routes with precise control of reaction parameters. Key strategies include:

- Piperidine- or triethylamine-mediated condensation to assemble the thiazepane and isoxazole moieties .

- Microwave-assisted synthesis for accelerated reaction kinetics and improved regioselectivity .

- Solvent optimization (e.g., dichloromethane or DMF) to balance solubility and reactivity .

Critical Parameters for Optimization:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at elevated temps, but risk side reactions |

| Reaction Time | 12–24 hrs | Longer durations improve conversion but may degrade products |

| Catalyst (e.g., Pd/C) | 5–10 mol% | Enhances coupling efficiency for heterocyclic systems |

| Post-synthesis, HPLC purification (C18 column, acetonitrile/water gradient) achieves >95% purity . |

How can structural contradictions in crystallographic data between computational models and experimental results be resolved for this compound?

Answer:

Discrepancies often arise from conformational flexibility in the thiazepane ring and furan orientation. Methodological solutions include:

- Density Functional Theory (DFT) simulations to model low-energy conformers, validated against experimental XRD or NMR data .

- SHELX refinement for high-resolution crystallography, addressing thermal motion artifacts in the thiazepane sulfur atom .

- 2D NMR (COSY, NOESY) to resolve proton-proton coupling ambiguities in the isoxazole region .

Case Study:

A 2025 study found that computational models underestimated the dihedral angle between the furan and thiazepane rings by 8–12°. Adjusting torsional constraints in DFT using B3LYP/6-31G* basis sets aligned predictions with XRD data .

What methodologies are effective in establishing structure-activity relationships (SAR) for the compound’s antimicrobial activity?

Answer:

SAR studies should focus on modular substitutions while retaining the core methanone scaffold:

- Isoxazole modifications: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5 to enhance microbial target affinity .

- Thiazepane ring expansion: Replace the 7-furan group with thiophene or pyridine to test hydrophobicity effects .

- In vitro assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli, with ciprofloxacin as a positive control .

Key Findings:

| Derivative | Substituent | MIC (μg/mL) |

|---|---|---|

| Parent compound | 5-methylisoxazole | 32 (S. aureus) |

| 5-Nitroisoxazole analog | NO₂ at C5 | 8 (S. aureus) |

| Thiophene variant | Furan → thiophene | 16 (E. coli) |

How can researchers address stability challenges in aqueous buffers during pharmacological assays?

Answer:

The compound’s thiazepane ring is prone to hydrolysis at physiological pH. Mitigation strategies:

- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use .

- Buffer additives : Include 0.1% BSA or cyclodextrins to stabilize the methanone carbonyl group .

- Accelerated stability testing : Monitor degradation via LC-MS at 40°C/75% RH; <10% degradation over 72 hrs is acceptable .

Degradation Pathways:

- Primary route: Nucleophilic attack on the thiazepane S-atom, forming sulfoxide byproducts .

- Secondary route: Isoxazole ring opening under acidic conditions (pH < 4) .

What advanced techniques validate target engagement in neurological studies involving this compound?

Answer:

For α7 nicotinic acetylcholine receptor (nAChR) modulation (hypothesized due to structural analogs ):

- Patch-clamp electrophysiology : Measure ion flux in HEK-293 cells transfected with human α7 nAChR .

- Radioligand displacement assays : Use [³H]-MLA to determine IC₅₀ values; competitive binding suggests direct interaction .

- Silent agonist profiling : Test for NS6740-like effects using calcium imaging in SH-SY5Y neuroblastoma cells .

Data Interpretation Caveats:

- False positives may arise from off-target binding to 5-HT₃ receptors due to shared pentameric structure .

- Use knockout models or CRISPR-Cas9 editing to confirm receptor specificity.

How should researchers resolve discrepancies in reported anticancer efficacy across cell lines?

Answer:

Contradictory data (e.g., IC₅₀ varying 10-fold between MCF-7 and A549 lines) may stem from:

- P-glycoprotein (P-gp) efflux : Perform assays with/without verapamil (P-gp inhibitor) .

- Metabolic stability differences : Use LC-MS/MS to quantify intracellular concentrations post-treatment .

- Apoptosis pathway analysis : Compare caspase-3/7 activation kinetics via fluorogenic substrates (e.g., DEVD-AMC) .

Recommended Workflow:

Validate target expression (e.g., Bcl-2, survivin) via western blot.

Correlate cytotoxicity with ROS generation using DCFH-DA probes.

Employ 3D spheroid models to mimic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.